

# Unraveling "RAC 109": A Multifaceted Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rac 109   |           |
| Cat. No.:            | B15618858 | Get Quote |

The term "RAC 109" does not correspond to a single, uniquely identifiable research finding. Initial investigations reveal that "RAC 109" is an ambiguous identifier, potentially referring to several distinct areas of scientific research, a chemical compound, or a clinical trial designation. To provide a meaningful comparison and cross-validation of research findings, it is crucial to first clarify the specific subject of interest.

Below are the different interpretations of "**RAC 109**" identified from publicly available information:

#### 1. RXI-109: A Therapeutic for Retinal Scarring

A prominent candidate for "RAC 109" is RXI-109, a drug developed by RXi Pharmaceuticals. RXI-109 was investigated for its potential to reduce the progression of subretinal fibrosis in patients with advanced neovascular age-related macular degeneration (AMD). A Phase 1/2 clinical trial (NCT02599064) was conducted to evaluate the safety, tolerability, and clinical activity of intravitreal injections of RXI-109.[1][2] In August 2018, RXi Pharmaceuticals announced positive results from this trial, indicating that the primary objective of safety and tolerability was met.[2]

#### 2. RAC 109: A Local Anesthetic

"RAC 109" is also the designation for a chemical compound with local anesthetic properties.

Research has shown that RAC 109 can reduce ventricular conduction velocity and myocardial



contractility in rabbits in a stereospecific manner, with an EC50 of 30  $\mu$ M.[3] This suggests its potential application in studies related to cardiac function and local anesthesia.

#### 3. SQ109: An Antitubercular Drug Candidate

While the name is slightly different, it is possible that "**RAC 109**" could be a misnomer for SQ109, a novel antitubercular drug candidate. SQ109 has a distinct mechanism of action and has undergone Phase I and early Phase II clinical trials where it was found to be safe and well-tolerated.[4] It is being developed to address the growing threat of drug-resistant tuberculosis.

#### 4. "Rac" as a Pharmacokinetic Parameter

In the context of a clinical trial for the drug PF-06826647 for plaque psoriasis (NCT03210961), "Rac" is used as an abbreviation for the Observed Accumulation Ratio.[5] This ratio is a pharmacokinetic parameter calculated as the area under the curve (AUC) at steady state divided by the AUC after a single dose. It is a measure of how much a drug accumulates in the body with repeated dosing. In this context, "109" does not appear to be associated with this parameter.

#### 5. Rac Family of Proteins in Cellular Signaling

The term "Rac" is widely known in cell biology as a family of small GTP-binding proteins that play a crucial role in regulating the actin cytoskeleton, cell proliferation, and activation of the Jun kinase (JNK) cascade.[6][7][8] Research in this area is extensive and focuses on the signaling pathways and downstream effectors of Rac proteins. However, "RAC 109" does not appear to be a standard nomenclature for a specific protein or pathway within this family.

#### Conclusion and Request for Clarification

Given the multiple and unrelated research areas associated with "RAC 109", a direct cross-validation and comparison as requested cannot be performed without further specification. To proceed, please clarify which of the following "RAC 109" research findings you are interested in:

- RXI-109 for retinal scarring.
- The local anesthetic RAC 109.



- The antitubercular drug SQ109.
- The pharmacokinetic parameter Rac (Observed Accumulation Ratio).
- A specific finding related to the Rac family of signaling proteins.
- Another research topic not listed above.

Once the specific subject is identified, a comprehensive comparison guide with detailed experimental protocols, quantitative data, and pathway visualizations can be developed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. RXi Pharmaceuticals Announces Positive Results From Phase 1/2 Trial With RXI-109 For Retinal Scarring - - Modern Optometry [modernod.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. RAC regulation of actin polymerization and proliferation by a pathway distinct from Jun kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rac function is crucial for cell migration but is not required for spreading and focal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling "RAC 109": A Multifaceted Research Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618858#cross-validation-of-rac-109-research-findings]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com